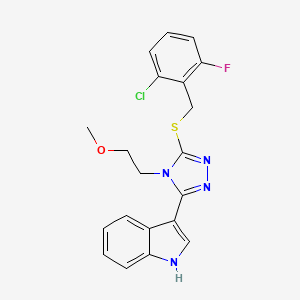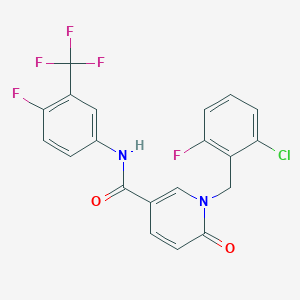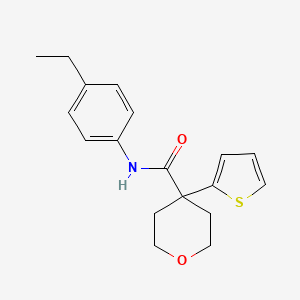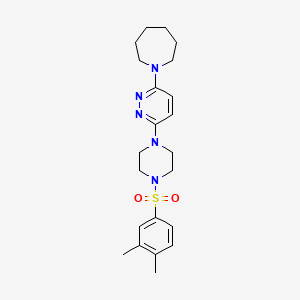
3-(5-((2-chloro-6-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an indole moiety, and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Chlorofluorophenyl Group: This step often involves a nucleophilic substitution reaction where the chlorofluorophenyl group is introduced using reagents like chlorofluorobenzene.
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Final Assembly: The final compound is assembled by linking the triazole and indole moieties through appropriate coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s potential bioactivity makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Industry
Agrochemicals: The compound can be used as an intermediate in the synthesis of pesticides or herbicides.
Polymers: Its incorporation into polymeric materials can impart unique properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBONYL CHLORIDE: Shares the chlorofluorophenyl group but differs in the core structure.
2-CHLORO-6-FLUOROANISOLE: Contains the chlorofluorophenyl group but lacks the triazole and indole moieties.
Uniqueness
Structural Complexity:
Versatility: Its ability to undergo various chemical reactions and its potential bioactivity make it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H18ClFN4OS |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
3-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole |
InChI |
InChI=1S/C20H18ClFN4OS/c1-27-10-9-26-19(14-11-23-18-8-3-2-5-13(14)18)24-25-20(26)28-12-15-16(21)6-4-7-17(15)22/h2-8,11,23H,9-10,12H2,1H3 |
InChI Key |
UGDXMUXFLXPGNZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11250025.png)

![2-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine](/img/structure/B11250051.png)

![2-((1-(2,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B11250055.png)

![4-Fluoro-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11250059.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B11250061.png)


![2-methoxy-5-(piperidin-1-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11250085.png)
![1,1'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(1H-benzimidazole)](/img/structure/B11250092.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B11250093.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide](/img/structure/B11250100.png)
